3-((Trifluoromethyl)sulfonyl)quinoline
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Overview
Description
3-((Trifluoromethyl)sulfonyl)quinoline is a compound that features a quinoline ring substituted with a trifluoromethylsulfonyl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can significantly alter the chemical and physical properties of the quinoline ring, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of quinoline with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, under controlled temperature conditions . Another approach involves the use of trifluoromethylsulfonyl chloride as the trifluoromethylating agent, which reacts with quinoline in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 3-((Trifluoromethyl)sulfonyl)quinoline may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-((Trifluoromethyl)sulfonyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylquinoline: Similar in structure but lacks the sulfonyl group, which can result in different reactivity and biological activity.
Sulfonylquinoline: Contains a sulfonyl group but not the trifluoromethyl group, leading to different electronic properties.
Fluoroquinoline: Substituted with a fluorine atom instead of a trifluoromethylsulfonyl group, affecting its chemical behavior and applications.
Uniqueness
3-((Trifluoromethyl)sulfonyl)quinoline is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct electronic and steric properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H6F3NO2S |
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Molecular Weight |
261.22 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)quinoline |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)17(15,16)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H |
InChI Key |
GNWCKPDXSSDLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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